5-(difluoromethyl)-7-(naphthalen-1-yl)-1-(propan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a difluoromethyl group, an isopropyl group, a naphthyl group, and a sulfanyl group attached to the pyrido[2,3-d]pyrimidine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to form the desired product . The reaction conditions are carefully controlled to ensure the selective formation of the difluoromethyl-substituted pyrido[2,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the naphthyl and sulfanyl groups.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
Trifluoroethyl thioether derivatives: Exhibit similar bioactivity but differ in the substituents attached to the pyrimidine ring.
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity to receptors, while the naphthyl and sulfanyl groups contribute to its unique biological activities .
Properties
Molecular Formula |
C21H17F2N3OS |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-naphthalen-1-yl-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17F2N3OS/c1-11(2)26-19-17(20(27)25-21(26)28)15(18(22)23)10-16(24-19)14-9-5-7-12-6-3-4-8-13(12)14/h3-11,18H,1-2H3,(H,25,27,28) |
InChI Key |
WRXCUVWOIPQJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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